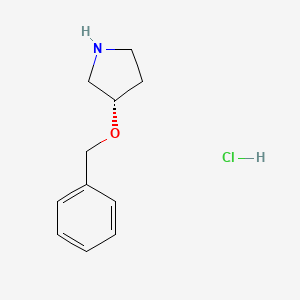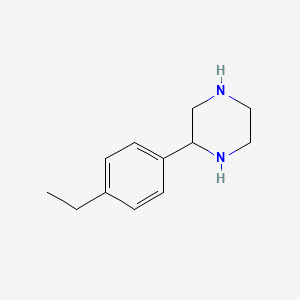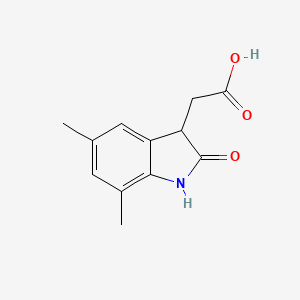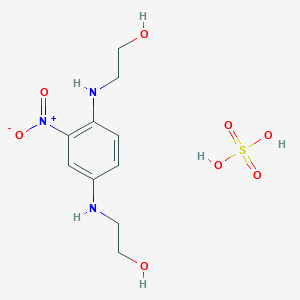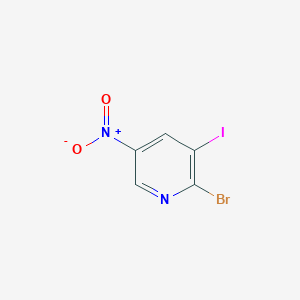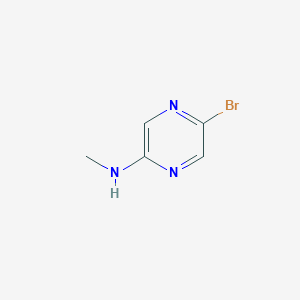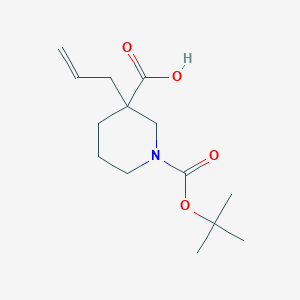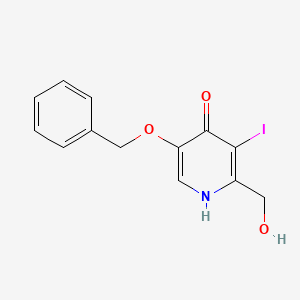
5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone
Übersicht
Beschreibung
5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone, also known as 5-BHIP, is a synthetic organic compound that has been studied for its potential applications in the field of medicinal chemistry. It is a heterocyclic compound composed of a benzyl group attached to a pyridinone ring, with an iodine substituent at the 3-position and a hydroxymethyl group at the 2-position. 5-BHIP has been studied for its ability to inhibit the enzyme tyrosinase, which is involved in the biosynthesis of melanin and other pigments. Its inhibition of tyrosinase has made it a potential target in the development of treatments for skin disorders such as hyperpigmentation and vitiligo.
Wissenschaftliche Forschungsanwendungen
5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone has been studied for its potential applications in medicinal chemistry. It has been shown to inhibit the enzyme tyrosinase, which is involved in the biosynthesis of melanin and other pigments. This inhibition has made 5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone a potential target in the development of treatments for skin disorders such as hyperpigmentation and vitiligo. In addition, 5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone has been studied for its potential as an antioxidant and anti-inflammatory agent. It has also been investigated as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Wirkmechanismus
The mechanism of action of 5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone is not yet fully understood. However, it is thought to act as an inhibitor of tyrosinase, the enzyme responsible for the biosynthesis of melanin and other pigments. It is believed that 5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone binds to the active site of the enzyme, preventing it from catalyzing the formation of melanin.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone have not been extensively studied. However, it has been reported to inhibit the enzyme tyrosinase, which is involved in the biosynthesis of melanin and other pigments. This inhibition has made 5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone a potential target in the development of treatments for skin disorders such as hyperpigmentation and vitiligo. In addition, 5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone has been studied for its potential as an antioxidant and anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone for lab experiments include its high purity and availability. It is relatively easy to synthesize and can be purchased commercially in a variety of concentrations. The main limitation of 5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone is its low solubility in water. This can be addressed by using a solvent such as dimethylformamide or dimethylsulfoxide.
Zukünftige Richtungen
For research include further investigation of its inhibitory effects on tyrosinase and its potential as an antioxidant and anti-inflammatory agent. In addition, further studies are needed to explore its potential as a treatment for skin disorders such as hyperpigmentation and vitiligo. Further research is also needed to determine the mechanism of action of 5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone and to identify other potential applications.
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)-3-iodo-5-phenylmethoxy-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12INO3/c14-12-10(7-16)15-6-11(13(12)17)18-8-9-4-2-1-3-5-9/h1-6,16H,7-8H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGVSLCYFXPQSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CNC(=C(C2=O)I)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




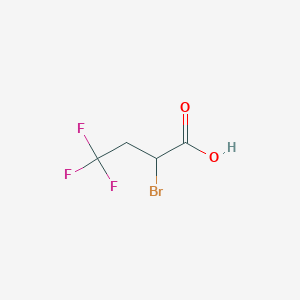
![1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B1371622.png)

